
beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy-: is a synthetic derivative of beta-D-glucopyranose, a glucose molecule in its pyranose form. This compound is characterized by the presence of an acetylphenylamino group attached to the glucopyranose ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- typically involves the acetylation of beta-D-glucopyranose followed by the introduction of the phenylamino group. The reaction conditions often include the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The phenylamino group is then introduced through a nucleophilic substitution reaction, where an appropriate phenylamine derivative reacts with the acetylated glucopyranose under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and substitution reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetylphenylamino group to its corresponding amine.
Substitution: The acetylphenylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenated compounds or organometallic reagents are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in glycosylation reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying carbohydrate-protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenylamino group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: A derivative with multiple acetyl groups, used in glycosylation studies.
Levoglucosan (1,6-anhydro-beta-D-glucopyranose): An anhydrous sugar formed during cellulose pyrolysis, used as a chemical platform for various applications.
Beta-D-galactopyranosyl-(1->4)-beta-D-galactopyranose: A disaccharide with similar glycosidic linkages, used in carbohydrate research.
Uniqueness: Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- is unique due to the presence of the acetylphenylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
98911-22-9 |
|---|---|
Molekularformel |
C14H19NO7 |
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
N-phenyl-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetamide |
InChI |
InChI=1S/C14H19NO7/c1-8(17)15(9-5-3-2-4-6-9)22-14-13(20)12(19)11(18)10(7-16)21-14/h2-6,10-14,16,18-20H,7H2,1H3/t10-,11-,12+,13-,14+/m1/s1 |
InChI-Schlüssel |
FONBBEBDBWVQAJ-RGDJUOJXSA-N |
Isomerische SMILES |
CC(=O)N(C1=CC=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




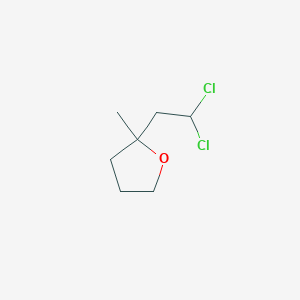
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
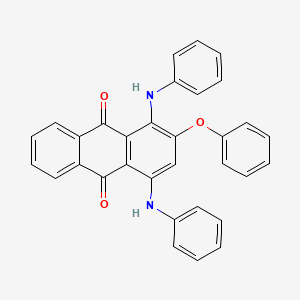
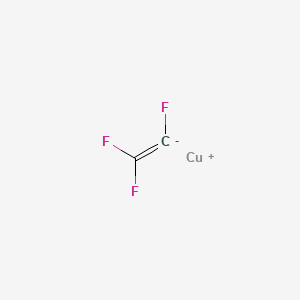
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
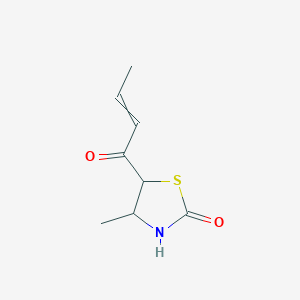
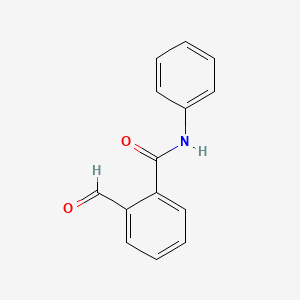


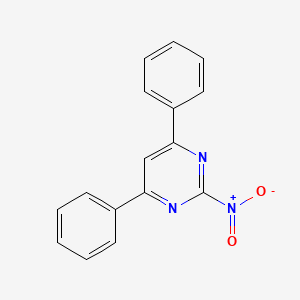
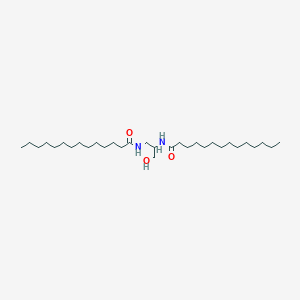
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
